molecular formula C18H26N2O5S2 B2383687 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide CAS No. 690247-10-0

3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide

Cat. No.: B2383687
CAS No.: 690247-10-0
M. Wt: 414.54
InChI Key: ANFMAYJIQVVXFB-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group can be done using sulfonyl chlorides in the presence of a base.

    Amide bond formation: This step involves coupling the sulfonyl azepane with 4-methylbenzoic acid or its derivatives using coupling reagents like EDCI or DCC.

    Introduction of the dioxothiolan group: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

    Sulfoxides and sulfones: From oxidation reactions.

    Thiols and sulfides: From reduction reactions.

    Substituted benzamides: From substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving sulfonyl amides.

    Medicine: Potential therapeutic agent due to its structural similarity to known drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide would depend on its specific biological target. Generally, sulfonyl amides can interact with enzymes or receptors, inhibiting or modulating their activity. The dioxothiolan group might contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfonylureas: Known for their use as antidiabetic agents.

    Sulfonamides: Widely used as antibiotics.

    Benzamides: Known for their use in psychiatric medications.

Uniqueness

3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide is unique due to the combination of the azepane ring, sulfonyl group, and dioxothiolan moiety, which may confer distinct biological and chemical properties compared to other sulfonyl amides.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S2/c1-14-6-7-15(18(21)19-16-8-11-26(22,23)13-16)12-17(14)27(24,25)20-9-4-2-3-5-10-20/h6-7,12,16H,2-5,8-11,13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFMAYJIQVVXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)S(=O)(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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